Cas no 1898372-67-2 (tert-butyl N-4-(2-aminopropan-2-yl)-2-methoxyphenylcarbamate)

Tert-butyl N-4-(2-aminopropan-2-yl)-2-methoxyphenylcarbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 2-aminopropan-2-yl substituent on a methoxyphenyl scaffold. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its Boc group offers stability under basic conditions and selective deprotection under acidic conditions. The presence of the 2-aminopropan-2-yl moiety enhances its utility as a building block for bioactive molecules, particularly in the development of protease inhibitors or other nitrogen-containing pharmacophores. Its methoxy group further contributes to solubility and reactivity modulation, making it a versatile intermediate for targeted synthetic applications.
tert-butyl N-4-(2-aminopropan-2-yl)-2-methoxyphenylcarbamate structure
1898372-67-2 structure
Product Name:tert-butyl N-4-(2-aminopropan-2-yl)-2-methoxyphenylcarbamate
CAS No:1898372-67-2
MF:C15H24N2O3
MW:280.362664222717
CID:5816302
PubChem ID:117450288
Update Time:2025-10-29

tert-butyl N-4-(2-aminopropan-2-yl)-2-methoxyphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(2-aminopropan-2-yl)-2-methoxyphenylcarbamate
    • tert-butyl N-[4-(2-aminopropan-2-yl)-2-methoxyphenyl]carbamate
    • EN300-1902829
    • 1898372-67-2
    • Inchi: 1S/C15H24N2O3/c1-14(2,3)20-13(18)17-11-8-7-10(15(4,5)16)9-12(11)19-6/h7-9H,16H2,1-6H3,(H,17,18)
    • InChI Key: PEEWXMMEWWDVOE-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1OC)C(C)(C)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 280.17869263g/mol
  • Monoisotopic Mass: 280.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 73.6Ų

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Additional information on tert-butyl N-4-(2-aminopropan-2-yl)-2-methoxyphenylcarbamate

tert-butyl N-4-(2-aminopropan-2-yl)-2-methoxyphenylcarbamate: A Comprehensive Overview

tert-butyl N-4-(2-aminopropan-2-yl)-2-methoxyphenylcarbamate is a compound with the CAS number 1898372-67-2, which has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound belongs to the class of carbamates, which are widely used in various industries, including pharmaceuticals, agriculture, and materials science. The structure of this compound is characterized by a tert-butyl group attached to a phenyl ring substituted with a methoxy group and an N-substituted amine, making it a versatile molecule for further functionalization and exploration.

The synthesis of tert-butyl N-4-(2-aminopropan-2-yl)-2-methoxyphenylcarbamate involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and protection/deprotection steps. Recent advancements in catalytic methodologies have enabled the efficient and scalable production of this compound, ensuring its availability for both academic research and industrial applications. The use of green chemistry principles in its synthesis has also been explored, aligning with the growing demand for sustainable chemical processes.

One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The presence of multiple functional groups allows for extensive chemical modification, enabling the creation of diverse bioactive molecules. For instance, the tert-butyl group can act as a protecting group during peptide synthesis, while the methoxyphenyl ring can serve as a scaffold for constructing biologically active compounds. Recent studies have demonstrated its utility in synthesizing analogs with potential anti-inflammatory and anticancer activities.

In addition to its role in pharmaceuticals, tert-butyl N-4-(2-aminopropan-2-yl)-2-methoxyphenylcarbamate has shown promise in materials science. Its ability to form stable polymers through step-growth polymerization has been leveraged to develop novel polyurethanes with improved mechanical properties. These materials are being explored for use in high-performance coatings, adhesives, and elastomers. Furthermore, the compound's reactivity towards nucleophiles makes it an attractive candidate for click chemistry applications, facilitating the rapid assembly of complex molecular architectures.

From an environmental perspective, understanding the degradation pathways of tert-butyl N-4-(2-aminopropan-2-yl)-2-methoxyphenylcarbamate is crucial for assessing its ecological impact. Recent research has focused on its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes hydrolysis to yield less toxic byproducts. These findings are particularly relevant for industries seeking to minimize their environmental footprint by adopting eco-friendly chemical processes.

In conclusion, tert-butyl N-4-(2-aminopropan-2-yl)-2-methoxyphenylcarbamate (CAS No: 189837267) is a multifaceted compound with diverse applications across various fields. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potentials for this compound, its significance in modern chemistry is expected to grow further.

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